molecular formula C6H8O4 B573412 Ethyl 2-oxooxetane-3-carboxylate CAS No. 183001-24-3

Ethyl 2-oxooxetane-3-carboxylate

Cat. No.: B573412
CAS No.: 183001-24-3
M. Wt: 144.126
InChI Key: XMZIHVOMARBIST-UHFFFAOYSA-N
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Description

Ethyl 2-oxooxetane-3-carboxylate (CAS: 183001-24-3) is a bicyclic ester featuring a four-membered oxetane ring fused with a ketone (oxo) group at position 2 and an ethyl carboxylate moiety at position 2. This compound belongs to the oxetane family, a class of strained heterocycles known for their applications in medicinal chemistry and materials science due to their unique reactivity and stability profiles . The oxetane ring imparts conformational rigidity, while the ester and ketone groups enhance its utility as a synthetic intermediate.

Properties

CAS No.

183001-24-3

Molecular Formula

C6H8O4

Molecular Weight

144.126

IUPAC Name

ethyl 2-oxooxetane-3-carboxylate

InChI

InChI=1S/C6H8O4/c1-2-9-5(7)4-3-10-6(4)8/h4H,2-3H2,1H3

InChI Key

XMZIHVOMARBIST-UHFFFAOYSA-N

SMILES

CCOC(=O)C1COC1=O

Synonyms

3-Oxetanecarboxylicacid,2-oxo-,ethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Ethyl 2-oxooxetane-3-carboxylate shares structural similarities with several compounds, as indicated by computational similarity scores (Table 1). Key analogs include:

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score
This compound 183001-24-3 C₆H₈O₄ Oxetane, ketone, ethyl ester 1.00 (Reference)
Diethyl 2,2-bis(hydroxymethyl)malonate 20605-01-0 C₉H₁₆O₇ Two esters, hydroxymethyl groups 0.96
Diethyl 2-(ethoxymethyl)malonate 40516-46-9 C₁₀H₁₈O₆ Ethoxy methyl branch, two esters 0.96
Ethyl 3-aminooxetane-3-carboxylate CID 80495289 C₆H₁₁NO₃ Oxetane, amino group, ethyl ester 0.96*

Table 1: Structural analogs of this compound . Note: The similarity score for Ethyl 3-aminooxetane-3-carboxylate is inferred based on structural alignment.

Functional Group Analysis

  • This compound : The ketone (oxo) group at position 2 increases electrophilicity, making the compound reactive toward nucleophiles. The strained oxetane ring may undergo ring-opening reactions under acidic or basic conditions .
  • Diethyl 2,2-bis(hydroxymethyl)malonate : The hydroxymethyl groups offer sites for further functionalization (e.g., esterification), while the malonate core provides a flexible scaffold for synthesis .

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